

An In-depth Technical Guide to the Endogenous Substrates of p60c-Src Kinase

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Compound of Interest

Compound Name: *p60c-src Substrate*

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Introduction

The proto-oncogene tyrosine-protein kinase, p60c-Src (cellular Src), is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is tightly regulated, and its dysregulation is frequently implicated in the progression of various human cancers, making it a critical target for therapeutic intervention.[2][3] A thorough understanding of the endogenous substrates of p60c-Src is paramount for elucidating its complex signaling networks and for the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the known endogenous substrates of p60c-Src, presenting quantitative data, detailed experimental protocols for their identification and validation, and visual representations of the key signaling pathways involved.

Endogenous Substrates of p60c-Src Kinase

The identification of bona fide endogenous substrates of p60c-Src has been a significant challenge due to the transient nature of kinase-substrate interactions and the complexity of

cellular signaling cascades. However, advancements in proteomic techniques, particularly stable isotope labeling with amino acids in cell culture (SILAC) coupled with mass spectrometry, have enabled the large-scale identification of **p60c-Src substrates**.

Numerous studies have identified a wide array of **p60c-Src substrates**, which can be broadly categorized based on their involvement in key cellular functions. The following tables summarize some of the well-validated endogenous substrates of p60c-Src.

Table 1: Key Endogenous Substrates of p60c-Src Involved in Focal Adhesion and Cytoskeletal Regulation

Substrate	Protein Family/Function	Key Phosphorylation Sites	Cellular Role
Focal Adhesion Kinase (FAK)	Non-receptor tyrosine kinase	Tyr397 (autophosphorylation, creates Src SH2 binding site), Tyr407, Tyr576, Tyr577, Tyr861, Tyr925	Central regulator of focal adhesion dynamics, cell migration, and survival signaling.[4][5]
Crk-associated substrate (CAS)	Scaffolding protein	Multiple YxxP motifs	Integrin signaling, cell migration, and invasion.
Paxillin	Adaptor protein	Tyr31, Tyr118	Scaffolding protein at focal adhesions, involved in cell migration and adhesion.
Cortactin	Actin-binding protein	Tyr421, Tyr466, Tyr482	Regulation of actin polymerization and cell motility.
Vinculin	Focal adhesion protein	Tyr822, Tyr1065	Linking integrins to the actin cytoskeleton.
Tensin	Focal adhesion protein	Multiple tyrosine residues	Links integrins to the actin cytoskeleton and is involved in cell migration.

Table 2: Endogenous Substrates of p60c-Src in Growth Factor Receptor Signaling

Substrate	Protein Family/Function	Key Phosphorylation Sites	Cellular Role
Epidermal Growth Factor Receptor (EGFR)	Receptor tyrosine kinase	Tyr845, Tyr1101	p60c-Src-mediated phosphorylation enhances and prolongs EGFR signaling, promoting cell proliferation and survival.
Platelet-Derived Growth Factor Receptor (PDGFR)	Receptor tyrosine kinase	Multiple tyrosine residues	p60c-Src is a key downstream effector of PDGFR signaling, mediating mitogenesis and cell migration.
Shc	Adaptor protein	Tyr239, Tyr240, Tyr317	Links receptor tyrosine kinases to the Ras/MAPK pathway.
p120 Ras GTPase-activating protein (GAP)	Regulator of Ras signaling	Multiple tyrosine residues	Negative regulator of Ras signaling; phosphorylation by p60c-Src can inhibit its activity.
CDC25Mm (GRF1)	Guanine nucleotide exchange factor for Ras	Multiple tyrosine residues	Activator of Ras signaling.

Quantitative Data on p60c-Src Kinase Activity

While extensive lists of **p60c-Src substrates** exist, comprehensive quantitative kinetic data (Km and Kcat) for the phosphorylation of endogenous protein substrates remain scarce in the literature. Most studies focus on relative phosphorylation changes upon c-Src activation or inhibition. One study investigated the kinetics of p60c-Src with the synthetic substrate poly(Glu4Tyr) and identified two kinetically distinct forms of the enzyme with significantly

different K_m values (0.029 mg/ml and 1.6 mg/ml), suggesting complex regulatory mechanisms. Thrombin stimulation of platelets has been shown to decrease the K_m of p60c-Src for ATP and the exogenous substrate casein by 2- to 3-fold.

The lack of precise kinetic parameters for endogenous substrates highlights an area for future research that is critical for the quantitative modeling of c-Src signaling pathways and for the rational design of specific inhibitors.

Experimental Protocols

The identification and validation of **p60c-Src substrates** involve a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Identification of p60c-Src Substrates using SILAC-based Phosphoproteomics

This protocol outlines a general workflow for identifying c-Src substrates by comparing the phosphoproteomes of cells with normal and elevated c-Src activity.

a. Cell Culture and SILAC Labeling:

- Culture two populations of cells (e.g., a parental cell line and a cell line overexpressing a constitutively active c-Src mutant) in parallel.
- For the "light" condition (control), use standard cell culture medium.
- For the "heavy" condition (c-Src active), use medium supplemented with stable isotope-labeled amino acids (e.g., $^{13}C_6$ -arginine and $^{13}C_6,^{15}N_2$ -lysine).
- Grow cells for at least five passages to ensure complete incorporation of the labeled amino acids.

b. Cell Lysis and Protein Extraction:

- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a buffer containing detergents (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors (e.g., sodium orthovanadate) to preserve protein phosphorylation.

- Clarify the lysates by centrifugation to remove cellular debris.

c. Protein Digestion and Phosphopeptide Enrichment:

- Combine equal amounts of protein from the "light" and "heavy" lysates.
- Reduce and alkylate the cysteine residues.
- Digest the protein mixture into peptides using trypsin.
- Enrich for phosphotyrosine-containing peptides using immunoprecipitation with a pan-specific anti-phosphotyrosine antibody (e.g., 4G10).

d. Mass Spectrometry Analysis:

- Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
- Typical instrument parameters for a Q-TOF mass spectrometer include data-dependent acquisition in positive ion mode, with an ion mass window of 2.5 Da for MS to MS/MS switching. The collision energy is determined based on the charge state of the precursor ion.
- For Orbitrap instruments, typical parameters involve an MS1 resolution of 120,000, and MS2 resolution of 30,000, with HCD normalized collision energy of 28%.

e. Data Analysis:

- Use specialized software (e.g., MaxQuant) to identify and quantify the phosphopeptides.
- Peptides with a significantly increased heavy/light ratio are considered potential substrates of c-Src.

Validation of p60c-Src Substrates by Immunoprecipitation and Western Blotting

This protocol is used to confirm the phosphorylation of a specific substrate by c-Src in cells.

a. Cell Culture and Treatment:

- Culture cells and treat as required (e.g., with growth factors to activate endogenous c-Src, or in cells overexpressing active c-Src).

b. Cell Lysis:

- Lyse cells as described in the SILAC protocol.

c. Immunoprecipitation:

- Incubate the cell lysate with an antibody specific for the putative substrate (e.g., anti-FAK antibody).
- Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding proteins.

d. Western Blotting:

- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Probe the membrane with a primary antibody against phosphotyrosine to detect the phosphorylation status of the immunoprecipitated protein.
- Subsequently, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

In Vitro Kinase Assay

This assay directly demonstrates that a substrate is phosphorylated by p60c-Src.

a. Reagents:

- Recombinant active p60c-Src kinase.
- Purified substrate protein or a peptide containing the putative phosphorylation site.

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- [γ -³²P]ATP.

b. Kinase Reaction:

- Combine the recombinant p60c-Src, substrate, and kinase buffer in a reaction tube.
- Initiate the reaction by adding [γ -³²P]ATP.
- Incubate at 30°C for a defined period (e.g., 10-30 minutes).

c. Detection of Phosphorylation:

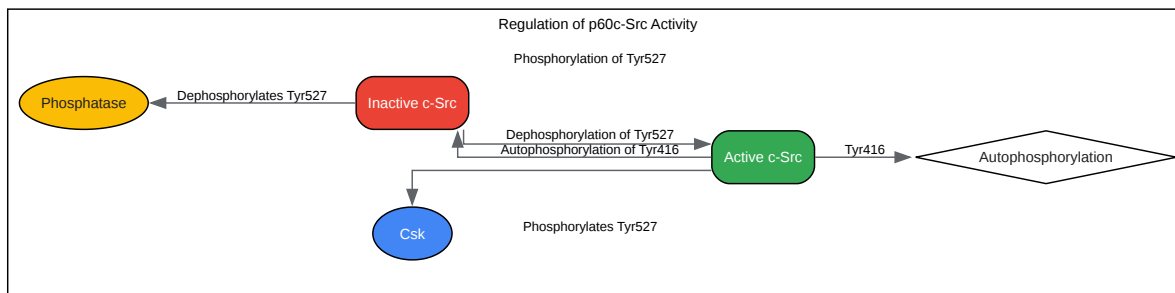
- Stop the reaction by adding SDS-PAGE sample buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated substrate by autoradiography.

Signaling Pathways and Visualizations

p60c-Src is a central node in numerous signaling pathways. The following diagrams, generated using the DOT language, illustrate key c-Src-mediated signaling events.

Regulation of p60c-Src Activity

The activity of p60c-Src is tightly controlled by phosphorylation at two key tyrosine residues. Phosphorylation of Tyr527 in the C-terminal tail by C-terminal Src kinase (Csk) maintains c-Src in an inactive conformation through an intramolecular interaction with its own SH2 domain. Dephosphorylation of Tyr527 and autophosphorylation at Tyr416 in the activation loop leads to a conformational change that activates the kinase.

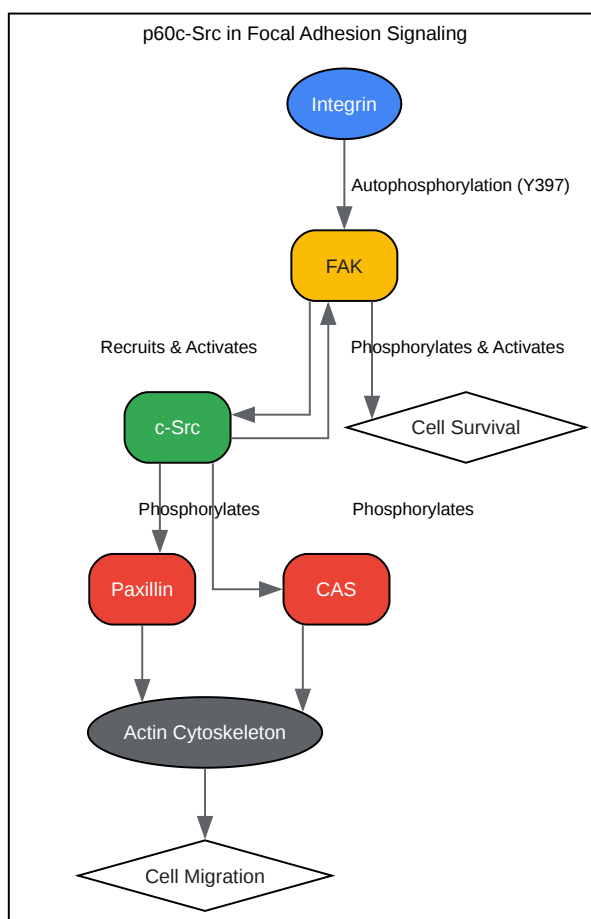


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Caption: Regulation of p60c-Src kinase activity by phosphorylation.

p60c-Src in Focal Adhesion Signaling

p60c-Src plays a critical role in integrin-mediated signaling at focal adhesions. Upon integrin clustering, FAK is autophosphorylated at Tyr397, creating a docking site for the SH2 domain of c-Src. This interaction leads to the full activation of both FAK and c-Src, resulting in the phosphorylation of numerous downstream substrates like paxillin and CAS, which in turn regulate cell adhesion, migration, and survival.

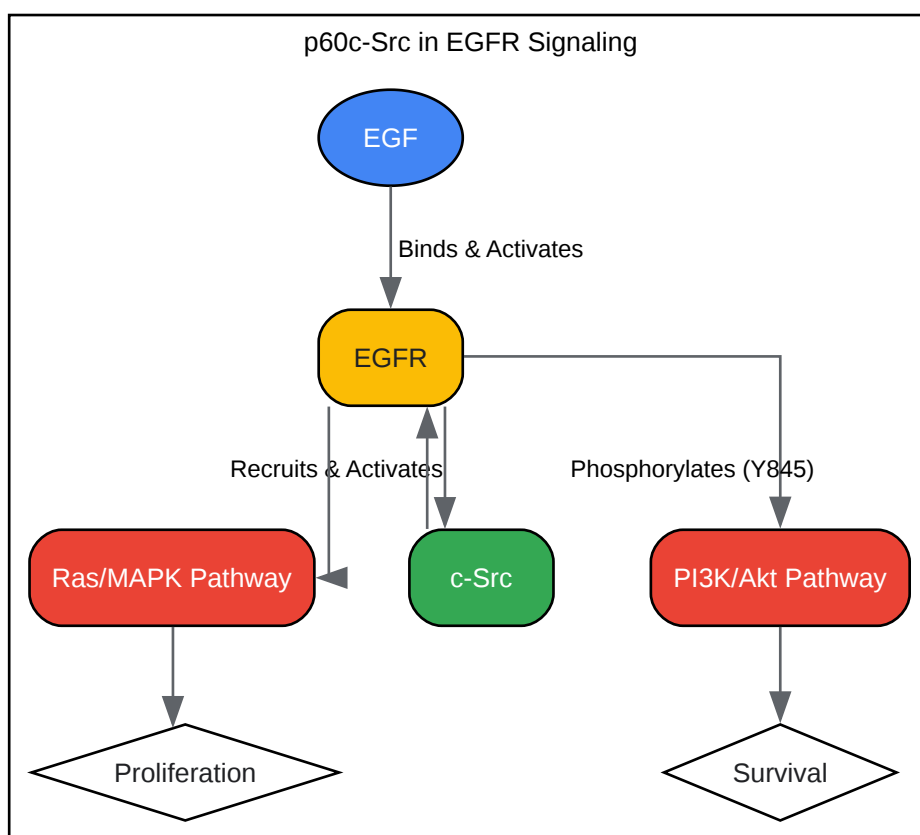


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Caption: Role of p60c-Src in integrin-mediated focal adhesion signaling.

p60c-Src in EGFR Signaling

p60c-Src is a crucial downstream effector and a modulator of EGFR signaling. Upon EGF binding, c-Src is recruited to the activated EGFR and phosphorylates it on specific tyrosine residues, such as Tyr845, which are not autophosphorylation sites. This phosphorylation by c-Src enhances and sustains the downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, leading to increased cell proliferation and survival.



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Caption: p60c-Src as a key modulator of EGFR signaling pathway.

Conclusion

The identification and characterization of the endogenous substrates of p60c-Src kinase are fundamental to understanding its multifaceted roles in cellular physiology and pathology. While significant progress has been made in identifying a vast network of substrates through advanced proteomic approaches, a deeper quantitative understanding of these phosphorylation events is still needed. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate world of p60c-Src signaling. Future research focused on determining the kinetic parameters of c-Src with its key endogenous substrates will be instrumental in developing the next generation of highly specific and effective anti-cancer therapies targeting this critical oncogene.

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